molecular formula C9H8N6O2 B5623540 ethyl 4-amino-3-cyanopyrazolo[5,1-c][1,2,4]triazine-8-carboxylate

ethyl 4-amino-3-cyanopyrazolo[5,1-c][1,2,4]triazine-8-carboxylate

Cat. No. B5623540
M. Wt: 232.20 g/mol
InChI Key: ODZNYDIAWWYJNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-amino-3-cyanopyrazolo[5,1-c][1,2,4]triazine-8-carboxylate is a compound synthesized from the reactions of malononitrile and ethyl cyanoacetate with pyrazole-5-diazonium salt. This synthesis process leads to novel compounds that have been further investigated for various properties and reactivities (Kurasawa, Okamoto, & Takada, 1987).

Synthesis Analysis

The synthesis of ethyl 4-amino-3-cyanopyrazolo[5,1-c][1,2,4]triazine-8-carboxylate involves cyclisation reactions of azolylhydrazones derived from ethyl cyanoacetate and malononitrile. This process forms a mixture of compounds, indicating the versatility of the synthesis approach for creating various derivatives of the core structure (Gray, Stevens, Tennant, & Vevers, 1976).

Molecular Structure Analysis

The molecular structure of ethyl 4-amino-3-cyanopyrazolo[5,1-c][1,2,4]triazine-8-carboxylate and its derivatives has been characterized by various analytical techniques. The confirmation of the structure is crucial for understanding the chemical and physical properties of these compounds. Detailed structure analysis was not found in the cited literature but is an essential step in chemical research.

Chemical Reactions and Properties

These compounds undergo various chemical reactions, leading to the formation of novel structures such as pyrazolo[1′,5′:3,4][1,2,4]triazino[5,6-b][1,5]benzodiazepines. The ability to undergo chemical transformations showcases the compound's reactivity and potential for further chemical modifications (Kurasawa, Okamoto, & Takada, 1987).

Physical Properties Analysis

The physical properties of ethyl 4-amino-3-cyanopyrazolo[5,1-c][1,2,4]triazine-8-carboxylate derivatives, such as solubility, melting point, and crystallinity, are essential for their application in various fields. However, specific details on the physical properties were not found in the provided sources and typically require experimental determination.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity with various reagents, and stability under different conditions, define the compound's applications and handling requirements. The literature mentions the formation of azolo[5,1-c][1,2,4]triazines through cyclisation reactions, indicating the compound's ability to participate in complex chemical processes (Gray, Stevens, Tennant, & Vevers, 1976).

Scientific Research Applications

1. Synthesis of Heterocyclic Compounds

Ethyl 4-amino-3-cyanopyrazolo[5,1-c][1,2,4]triazine-8-carboxylate is involved in the synthesis of various heterocyclic compounds. For example, it has been used in the preparation of pyrrolo[2,1-f]-[1,2,4]triazine and pyrazolo[5,1-c]pyrimido[4,5-e]-[1,2,4]triazine derivatives, which are of interest due to their potential biological activities (Quintela, Moreira, & Peinador, 1996).

2. Formation of Azolo[5,1-c][1,2,4]triazines

It also plays a role in cyclization reactions to form azolo[5,1-c][1,2,4]triazines. For instance, ethyl 2-cyano-2-(1,2,4-trizol-5-ylhydrazono)acetate cyclised in various solvents, leading to the formation of different azolo[5,1-c][1,2,4]triazines, demonstrating the versatility and reactivity of this compound in organic synthesis (Gray, Stevens, Tennant, & Vevers, 1976).

3. Novel Synthesis Methods

Research has also focused on developing new methods for synthesizing derivatives of this compound. For instance, novel 3-substituted 4-amino-8-ethoxycarbonylpyrazolo[5,1-c][1,2,4]triazines were synthesized, showcasing innovative approaches to creating new molecules with potential applications in various fields, including medicinal chemistry (Kurasawa, Okamoto, & Takada, 1987).

4. Antimicrobial and Antifungal Activity

There is interest in the antimicrobial and antifungal potential of compounds derived from ethyl 4-amino-3-cyanopyrazolo[5,1-c][1,2,4]triazine-8-carboxylate. Studies have investigated the antifungal activity of 3-substituted 4-amino-8-ethoxycarbonylpyrazolo[5,1-c][1,2,4]triazines, suggesting potential applications in developing new antimicrobial agents (Kurasawa et al., 1988).

5. Antitumor Activity Evaluation

Additionally, derivatives of this compound have been evaluated for their antitumor activities. For example, 6-aminopyrazolo[1,2-a][1,2,4]triazine-4,8-dione derivative showed potential against certain cancer cell lines, indicating its significance in medicinal chemistry research (Atta-Allah et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a pharmaceutical, the amino and carboxylate groups could interact with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. As with all chemicals, appropriate safety measures should be taken when handling it .

Future Directions

The future research directions for this compound could involve exploring its potential uses in various fields, such as pharmaceuticals, agrochemicals, or materials science, given the versatile nature of the pyrazolotriazine structure .

properties

IUPAC Name

ethyl 4-amino-3-cyanopyrazolo[5,1-c][1,2,4]triazine-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N6O2/c1-2-17-9(16)5-4-12-15-7(11)6(3-10)13-14-8(5)15/h4H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODZNYDIAWWYJNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N=NC(=C(N2N=C1)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-amino-3-cyanopyrazolo[5,1-c][1,2,4]triazine-8-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 4-amino-3-cyanopyrazolo[5,1-c][1,2,4]triazine-8-carboxylate
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ethyl 4-amino-3-cyanopyrazolo[5,1-c][1,2,4]triazine-8-carboxylate
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ethyl 4-amino-3-cyanopyrazolo[5,1-c][1,2,4]triazine-8-carboxylate
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ethyl 4-amino-3-cyanopyrazolo[5,1-c][1,2,4]triazine-8-carboxylate
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ethyl 4-amino-3-cyanopyrazolo[5,1-c][1,2,4]triazine-8-carboxylate
Reactant of Route 6
ethyl 4-amino-3-cyanopyrazolo[5,1-c][1,2,4]triazine-8-carboxylate

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